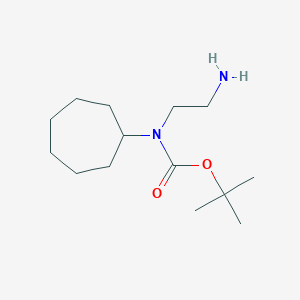

tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate

Vue d'ensemble

Description

Tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate is a useful research compound. Its molecular formula is C14H28N2O2 and its molecular weight is 256.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₉N₃O₂

- Molecular Weight : 185.26 g/mol

This structure features a tert-butyl group, an aminoethyl side chain, and a cycloheptyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with aminoethyl amine in the presence of suitable solvents such as dichloromethane or dimethylformamide (DMF). The reaction conditions can be optimized to enhance yield and purity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity. Notably, it has been evaluated for its inhibitory effects against various enzymes and biological pathways.

- Enzyme Inhibition :

- Antiviral Activity :

- Antifungal Properties :

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Case Study 1 : A study on its use as a potential therapeutic agent in antiviral therapies demonstrated that the compound effectively reduced viral load in infected cell cultures, suggesting mechanisms involving protease inhibition and interference with viral assembly .

- Case Study 2 : Research focusing on its antifungal activity revealed that the compound inhibited fungal growth in vitro, with specific attention to its mechanism of action involving disruption of fungal cell membrane integrity .

Data Tables

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

One of the prominent applications of tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate is its use as a synthetic intermediate in the preparation of lacosamide. Lacosamide is an anticonvulsant medication that has been effective in treating partial-onset seizures. The compound serves as a precursor in the synthesis of various derivatives that are crucial for developing effective pharmaceutical formulations.

Synthesis Pathway

The synthesis typically involves the following steps:

- Formation of Mixed Acid Anhydride : The reaction begins with tert-butyl carbamate derivatives that undergo condensation reactions with amines.

- Phase-Transfer Catalysis : The compound is often synthesized using phase-transfer catalysts, which enhance the efficiency of the reaction and improve yields.

- Yield Improvements : Recent methods have reported yields exceeding 90%, showcasing advancements in synthetic techniques that reduce environmental impact while increasing efficiency .

Medicinal Chemistry Applications

The structural characteristics of this compound make it valuable in medicinal chemistry. Its ability to form stable derivatives allows researchers to explore various modifications that can enhance pharmacological properties.

Case Studies

- Lacosamide Derivatives : Research has shown that modifications to the this compound structure can lead to derivatives with improved efficacy against seizures. These studies focus on optimizing the balance between lipophilicity and hydrophilicity to enhance bioavailability .

- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, making them candidates for further investigation in treating neurodegenerative diseases.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial chemistry, particularly in the production of specialty chemicals and polymers.

Potential Uses

- Polymerization Processes : The compound can be utilized as a monomer or co-monomer in polymer synthesis, contributing to materials with specific functional properties.

- Catalyst Development : Its derivatives may serve as catalysts or catalyst precursors in various chemical reactions, enhancing reaction rates and selectivity.

Propriétés

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-cycloheptylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(11-10-15)12-8-6-4-5-7-9-12/h12H,4-11,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRXVRQNXPSDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.